molecular formula C12H18N2OS B5008459 5-methyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide

5-methyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide

Cat. No.: B5008459
M. Wt: 238.35 g/mol
InChI Key: UCGHNJZBKPXKFN-UHFFFAOYSA-N
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Description

5-methyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide typically involves the reaction of 5-methylthiophene-2-carboxylic acid with 1-methylpiperidin-4-amine. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-methyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide is unique due to its specific structural features, such as the thiophene ring and the piperidine moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Biological Activity

5-Methyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide is a compound that has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C13H20N2OS
  • Molecular Weight : 252.38 g/mol
  • IUPAC Name : this compound

Research indicates that compounds similar to this compound exhibit various biological activities, primarily through their interaction with specific biological targets:

  • Anticoagulant Activity : Some derivatives of thiophene carboxamides have been studied for their ability to inhibit factor Xa, an essential enzyme in the coagulation cascade. This suggests potential applications in developing anticoagulant therapies for thromboembolic diseases .
  • Cytotoxicity and Antitumor Effects : Compounds with similar structures have demonstrated low cytotoxicity while exhibiting potent activity against cancer cell lines. For example, certain derivatives were effective in reducing glioma cell viability through multiple mechanisms, including the activation of apoptotic pathways .
  • Neuroprotective Properties : There is emerging evidence that thiophene derivatives may offer neuroprotective effects. In vitro studies have shown that these compounds can reduce oxidative stress and inflammation in neuronal cells, which is crucial in neurodegenerative diseases .

1. Anticoagulant Studies

A study investigating the anticoagulant properties of thiophene derivatives found that modifications to the piperidine ring significantly enhanced factor Xa inhibition. The study highlighted the importance of structural optimization for improving efficacy and bioavailability .

2. Antitumor Activity

In a separate investigation, a series of thiophene carboxamides were synthesized and evaluated for their antiproliferative effects against various cancer cell lines. The results indicated that compounds with specific substituents on the thiophene ring exhibited IC50 values comparable to established chemotherapeutics, suggesting their potential as anticancer agents .

3. Neuroprotective Effects

Research into the neuroprotective effects of thiophene derivatives demonstrated that they could mitigate the cytotoxic effects of amyloid-beta (Aβ) peptides in astrocytes. The compounds reduced levels of pro-inflammatory cytokines and improved cell viability in models of Alzheimer's disease .

Data Table: Summary of Biological Activities

Activity Mechanism Reference
AnticoagulantInhibition of factor Xa
Cytotoxicity ReductionInduction of apoptosis in glioma cells
NeuroprotectionReduction of oxidative stress in neuronal cells

Properties

IUPAC Name

5-methyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2OS/c1-9-3-4-11(16-9)12(15)13-10-5-7-14(2)8-6-10/h3-4,10H,5-8H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCGHNJZBKPXKFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)NC2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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